COX-2 Inhibitory Activity: (R)- vs. (S)-Enantiomers of 2-Arylpropionic Acids
The (R)-enantiomers of chiral NSAIDs, including (R)-4-Methyl Ketoprofen, are functionally inactive as cyclooxygenase (COX) inhibitors. This is a stark contrast to their (S)-counterparts. For the closely related S-Ketoprofen, COX-2 inhibition is potent (IC50 = 0.024 µmol/L) [1]. In contrast, (R)-Ketoprofen and its analogs show negligible inhibition (<40% inhibition at >1 µmol/L) [1]. This differential activity is foundational for using (R)-4-Methyl Ketoprofen as a probe to dissect COX-independent mechanisms of analgesia and inflammation, eliminating COX-mediated confounding effects present with racemic or (S)-enantiomer use.
| Evidence Dimension | COX-2 Enzyme Inhibition (IC50) |
|---|---|
| Target Compound Data | Negligible inhibition ( <40% at >1 µmol/L, as a class-level characteristic for R-profens) [1] |
| Comparator Or Baseline | S-Ketoprofen IC50 = 0.024 µmol/L [1] |
| Quantified Difference | >500-fold difference in potency [1] |
| Conditions | In vitro, human whole blood model and LPS-stimulated human monocytes [1] |
Why This Matters
This data confirms that procuring (R)-4-Methyl Ketoprofen is essential for experiments where COX inhibition is an undesirable confounding variable, a requirement that cannot be met by racemic mixtures or S-enantiomers.
- [1] Carabaza A, et al. Stereoselective inhibition of inducible cyclooxygenase by chiral nonsteroidal antiinflammatory drugs. J Clin Pharmacol. 1996 Jun;36(6):505-12. doi: 10.1002/j.1552-4604.1996.tb05040.x. View Source
